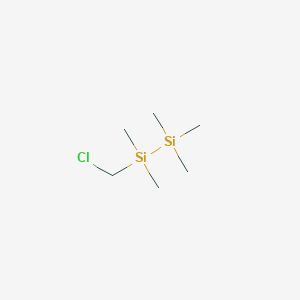

chloromethyl-dimethyl-trimethylsilylsilane

Description

Significance within Organosilicon Chemistry and Synthetic Methodology

Organosilicon compounds are cornerstones of modern synthetic chemistry, valued for their unique reactivity and stability. researchgate.netsbfchem.com Within this class, molecules containing a chloromethyl group (-CH₂Cl) attached to silicon are particularly significant. This functional group serves as a versatile electrophilic handle, allowing for nucleophilic substitution reactions to introduce a silylmethyl moiety into various organic frameworks. This reactivity is fundamental to creating new carbon-carbon and carbon-heteroatom bonds.

The hypothetical molecule, 1-(chloromethyl)-1,1-dimethyl-2,2,2-trimethyldisilane, is bifunctional. It possesses not only the reactive chloromethyl group but also a silicon-silicon (Si-Si) bond. The Si-Si bond in disilanes is susceptible to cleavage under various conditions, including by halogens, hydrogen halides, and certain catalysts, which can generate reactive silyl (B83357) species. google.com This dual reactivity suggests that such a molecule could potentially act as a precursor to complex organosilicon structures, polymers, or materials, although its practical application remains underexplored. The properties of more common chloromethylsilanes are well-characterized and provide a basis for understanding the potential utility of such functional groups.

Interactive Table: Physical Properties of Key Chloromethylsilanes Select a compound from the dropdown menu to view its properties. This table uses data for well-documented analogs to illustrate the characteristics of this class of compounds.

| Property | (Chloromethyl)trimethylsilane | Chloro(chloromethyl)dimethylsilane (B161097) |

| CAS Number | 2344-80-1 sigmaaldrich.com | 1719-57-9 guidechem.com |

| Formula | C₄H₁₁ClSi sigmaaldrich.com | C₃H₈Cl₂Si guidechem.com |

| Molecular Weight | 122.67 g/mol nih.gov | 143.09 g/mol guidechem.com |

| Boiling Point | 98-99 °C sigmaaldrich.com | 114 °C guidechem.com |

| Density | 0.879 g/mL at 25 °C sigmaaldrich.com | 1.086 g/mL at 25 °C guidechem.com |

| Refractive Index | n20/D 1.418 sigmaaldrich.com | n20/D 1.437 guidechem.com |

Historical Trajectories and Evolution of Chloromethylsilanes as Reagents

The journey of organosilicon chemistry began in the 19th century with the synthesis of the first organosilicon compound, tetraethylsilane, by Alexander Butlerov in 1863. sbfchem.com However, the field gained significant momentum through the pioneering work of Frederick Kipping in the early 20th century, which led to the synthesis of a wide array of organosilicon compounds and the introduction of the term "silicone." sbfchem.com

A pivotal moment for the industrial and academic use of these compounds was the development of the "Direct Process" by Eugene G. Rochow and Richard Müller in the 1940s. uni-wuppertal.de This process enabled the large-scale, economical production of chloromethylsilanes by reacting methyl chloride with silicon in the presence of a copper catalyst. uni-wuppertal.de The initial products, such as dichlorodimethylsilane, were primarily used to manufacture silicone polymers. uni-wuppertal.de

Over time, the synthetic utility of specific chlorosilane monomers became apparent. Reagents like (chloromethyl)trimethylsilane evolved from being industrial intermediates to indispensable tools in the organic synthesis lab. sigmaaldrich.com Their ability to participate in reactions like the Peterson olefination, where they serve as precursors to α-silyl carbanions, and their role in installing robust silyl protecting groups, have cemented their place in the synthetic chemist's toolbox. sigmaaldrich.comwikipedia.orgchempedia.info

Conceptual Frameworks for Silyl-Mediated Transformations in Organic Synthesis

The utility of organosilicon reagents in synthesis is governed by several key electronic and structural principles. These conceptual frameworks explain their predictable and often unique reactivity.

β-Carbocation Stabilization: One of the most powerful concepts in organosilicon chemistry is the stabilization of a positive charge at the carbon atom beta (β) to the silicon atom. dntb.gov.uasoci.org This "beta-silicon effect" arises from hyperconjugation between the carbon-silicon σ-bond and the empty p-orbital of the carbocation. This effect dictates the regioselectivity of electrophilic attack on vinylsilanes and allylsilanes. dntb.gov.ua

α-Silyl Carbanion Stabilization: Silicon can also stabilize an adjacent carbanion (an α-silyl carbanion). dntb.gov.ua While silicon has a weak positive inductive effect that should be destabilizing, this is overridden by other factors, including the polarization of the large silicon atom and potential pπ-dπ bonding. soci.org This stabilization allows for the easy formation of organometallic reagents like trimethylsilylmethyl magnesium chloride (from (chloromethyl)trimethylsilane), which are valuable nucleophiles in synthesis. sigmaaldrich.com

Thermodynamic Driving Forces: The exceptional strength of silicon-oxygen (Si-O) and silicon-fluorine (Si-F) bonds provides a powerful thermodynamic driving force for many reactions. dntb.gov.uasoci.org The formation of these stable bonds underlies the use of silyl ethers as protecting groups, which are readily cleaved by fluoride (B91410) sources, and drives reactions like the Brook rearrangement and certain cross-coupling pathways. researchgate.netthermofishersci.in

Silanes as Reducing Agents: Organosilanes containing a silicon-hydrogen (Si-H) bond can function as reducing agents. thermofishersci.in The reactivity of the Si-H bond can be tuned by the other substituents on the silicon atom. Hydrosilanes are widely used for the reduction of various functional groups, often activated by acids or transition metal catalysts. thermofishersci.in Furthermore, reagents like tris(trimethylsilyl)silane (B43935) can act as radical-based reducing agents, offering a less toxic alternative to traditional tin hydrides. organic-chemistry.org

Interactive Table: Overview of Silyl-Mediated Reactions Click on a reaction type to see the typical organosilane reagent involved.

| Reaction Type | Reagent Class | Example Application |

| Protecting Group Chemistry | Chlorosilanes (e.g., tert-Butyldimethylsilyl chloride) | Protection of alcohols and amines. thermofishersci.inthermofisher.com |

| Peterson Olefination | α-Silyl carbanions (from (Chloromethyl)trimethylsilane) | Synthesis of alkenes from carbonyls. sigmaaldrich.com |

| Hiyama Cross-Coupling | Organo(alkoxy)silanes or Silanols | Formation of C-C bonds with organic halides. thermofisher.com |

| Radical Reductions | Hydrosilanes (e.g., Tris(trimethylsilyl)silane) | Dehalogenation of alkyl halides. organic-chemistry.org |

| Hydrosilylation | Hydrosilanes (e.g., Triethylsilane) | Addition of Si-H across C=C or C≡C bonds. researchgate.net |

Current Research Frontiers and Prospective Directions in Organosilicon Chemistry

The field of organosilicon chemistry is continuously evolving, with current research pushing the boundaries of synthesis, catalysis, and materials science. A major frontier is the development of more sustainable and efficient catalytic systems for creating silicon-carbon bonds. While platinum-based catalysts have historically dominated hydrosilylation, there is a strong shift towards using more abundant and less expensive metals like copper, as well as developing metal-free catalytic approaches. researchgate.netccspublishing.org.cn

Photoredox catalysis has emerged as a powerful tool, enabling novel transformations under mild conditions. ccspublishing.org.cn Light-mediated reactions, such as the hydrocarboxylation of alkenes and various cross-coupling reactions, are expanding the synthetic utility of silicon reagents. organic-chemistry.org

There is also significant interest in designing and synthesizing organosilicon molecules with novel architectures and functionalities. researchgate.net This includes the asymmetric synthesis of Si-stereogenic silanes (chiral at the silicon center) for applications in stereoselective synthesis and the creation of complex silanols and polysilsesquioxanes for advanced materials and medicinal chemistry. researchgate.netresearchgate.net Computational chemistry plays an increasingly vital role, providing deep mechanistic insights and predicting the outcomes of complex thermal and photochemical reactions involving organosilicon compounds. nih.gov While a specific molecule like 1-(chloromethyl)-1,1-dimethyl-2,2,2-trimethyldisilane is not currently prominent, the exploration of multifunctional organosilanes with tailored reactivity remains a fertile ground for future discoveries.

Structure

3D Structure

Properties

IUPAC Name |

chloromethyl-dimethyl-trimethylsilylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H17ClSi2/c1-8(2,3)9(4,5)6-7/h6H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTVRLEXIARXIRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)[Si](C)(C)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H17ClSi2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80500876 | |

| Record name | 1-(Chloromethyl)-1,1,2,2,2-pentamethyldisilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80500876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5181-46-4 | |

| Record name | 1-(Chloromethyl)-1,1,2,2,2-pentamethyldisilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80500876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Reaction Mechanisms and Kinetic Profiles

Mechanistic Investigations of the Chloromethyl Moiety Reactivity

The chloromethyl group (-CH₂Cl) attached to the dimethylsilyl unit is a primary site of reactivity. Its behavior is governed by the fundamental principles of organic reaction mechanisms, including nucleophilic substitution, radical transformations, and electrophilic activation.

Nucleophilic substitution at the primary carbon of the chloromethyl group is a predominant reaction pathway. This transformation can proceed through two distinct mechanisms: the bimolecular (Sₙ2) and unimolecular (Sₙ1) pathways. wikipedia.org

The Sₙ2 mechanism is a single, concerted step where the nucleophile attacks the carbon atom at the same time as the chloride leaving group departs. libretexts.orglibretexts.org The rate of this reaction is dependent on the concentration of both the substrate and the incoming nucleophile (Rate = k[R-Cl][Nuc⁻]). wikipedia.org For chloromethyl-dimethyl-trimethylsilylsilane, the Sₙ2 pathway is generally favored due to the primary nature of the carbon center, which minimizes steric hindrance. However, the bulky trimethylsilyl (B98337) and dimethylsilyl groups can influence the accessibility of the reaction center.

The Sₙ1 mechanism involves a two-step process, beginning with the slow, rate-determining dissociation of the chloride ion to form a primary carbocation, which is then rapidly attacked by the nucleophile. libretexts.org The rate is dependent only on the substrate concentration (Rate = k[R-Cl]). wikipedia.org This pathway is highly unfavorable for primary halides like the chloromethyl group because primary carbocations are inherently unstable.

The choice between these mechanisms is dictated by several factors, including the strength of the nucleophile, the solvent polarity, and the steric bulk of the substrate. wikipedia.org

| Factor | Favors Sₙ2 Mechanism | Favors Sₙ1 Mechanism |

|---|---|---|

| Substrate Structure | Primary Carbon (as in the subject compound) | Tertiary Carbon |

| Nucleophile | Strong, high concentration (e.g., I⁻, RS⁻, N₃⁻) | Weak, low concentration (e.g., H₂O, ROH) |

| Solvent | Polar aprotic (e.g., Acetone, DMSO, DMF) | Polar protic (e.g., Water, Ethanol) |

| Leaving Group | A good leaving group (weak conjugate base, e.g., Cl⁻, Br⁻, I⁻) is required for both. |

Kinetic studies on analogous systems, such as 1-chloromethylnaphthalene reacting with anilines, have shown that these reactions follow second-order kinetics, consistent with an Sₙ2 mechanism. ias.ac.in The negative entropy of activation (ΔS‡) observed in such bimolecular reactions is characteristic of a more ordered transition state, as expected when two reactant molecules combine. ias.ac.in

Initiation: The reaction begins with the formation of a radical, for example, the homolytic cleavage of a chlorine molecule (Cl₂) by light to produce two chlorine radicals (Cl·). libretexts.org

Propagation: A chlorine radical can abstract a hydrogen atom from a source or, more relevantly, participate in reactions that lead to the cleavage of the C-Cl bond in the substrate. Silyl (B83357) radicals, generated from sources like hydrosilanes, are effective at abstracting halogen atoms from organic halides. researchgate.net This generates the primary alkyl radical and propagates the chain.

Termination: The reaction ceases when two radicals combine to form a non-radical species. khanacademy.org

The reactivity of organosilanes in radical chemistry is well-documented. Silicon-centered radicals can be generated from various precursors, including silyl hydrides and disilanes, and they readily participate in transformations like hydrosilylation and reduction processes. researchgate.net The presence of the Si-Si bond in this compound introduces additional complexity, as Si-Si bond cleavage can also occur under radical conditions. researchgate.net The bond dissociation energy of a Si-Si bond (approx. 220-300 kJ/mol) is lower than that of a C-H bond, making it a potential site for radical reactions. nih.gov

The electrophilicity of the carbon atom in the chloromethyl group can be enhanced through activation by Lewis acids. A Lewis acid, such as AlCl₃ or BF₃, can coordinate with the chlorine atom, polarizing the C-Cl bond and making the carbon atom more susceptible to attack by weak nucleophiles. researchgate.net This activation is crucial for reactions that might not proceed under neutral conditions.

Theoretical studies on chloromethylsilane have shown that Lewis acids can catalyze thermal rearrangements. researchgate.net The mechanism involves the formation of a complex between the Lewis acid and the chlorine atom, followed by the formation of a transition state that can lead to rearranged products. The energy barrier for such rearrangements is significantly lowered in the presence of a strong Lewis acid like AlCl₃. researchgate.net For this compound, such activation could potentially lead to rearrangements involving migration of a methyl or even the trimethylsilyl group, although such pathways are highly dependent on reaction conditions.

Reactivity of the Silicon Atoms and the Si-Si Bond

The presence of a disilane (B73854) core introduces unique reaction pathways that are not available to simple monosilanes. The reactivity centers on the silicon atoms and the silicon-silicon single bond.

This compound does not possess a halogen atom directly bonded to a silicon atom. Therefore, it does not directly undergo silicon-halogen exchange reactions. However, this type of reaction is fundamental to the chemistry of organosilane precursors, such as chloro(methyl)silanes, which are used in their synthesis.

Silicon-halogen exchange is a process where a halogen atom on a silicon center is exchanged with another halogen. This equilibrium is often catalyzed by nucleophiles or Lewis acids and is a key process in the redistribution reactions of halosilanes. acs.org For example, a compound like chloromethyl(dimethyl)chlorosilane could undergo exchange with a fluoride (B91410) source to yield chloromethyl(dimethyl)fluorosilane. The mechanism often involves the formation of a hypervalent, pentacoordinate silicon intermediate, which facilitates the exchange of the halide ligands. lsu.edu

Transsilylation involves the transfer of a silyl group from one molecule to another. In the context of this compound, reactivity with certain nucleophiles can lead to a competition between nucleophilic attack at the chloromethyl carbon (alkylation) and attack at one of the silicon atoms.

Attack at a silicon atom can lead to the cleavage of the Si-Si bond. Disilanes are known to undergo Si-Si bond cleavage in the presence of various reagents, including transition metals and oxidants. nih.govresearchgate.netresearchgate.net Nucleophilic attack on one of the silicon atoms can be facilitated by the formation of a pentacoordinate silicon intermediate, which weakens the adjacent Si-Si bond and can lead to its scission. researchgate.netnih.gov

Research on bifunctional silanes containing a chloromethyl group has demonstrated this competitive reactivity. For instance, the reaction of certain chloromethyl(fluoro)silanes with N-trimethylsilyl-N-methylacetamide can yield either the product of alkylation (substitution at the carbon) or the product of trans-silylation (substitution at the silicon), depending on the substituents on the silicon atom. This selectivity highlights the dual electrophilic nature of the molecule, with reactive centers at both carbon and silicon.

| Reaction Pathway | Site of Nucleophilic Attack | General Product Type | Governing Factors |

|---|---|---|---|

| Alkylation (Sₙ2) | Carbon of the -CH₂Cl group | R-Nuc | Hard nucleophiles, less sterically hindered carbon center. |

| Transsilylation / Si-Si Cleavage | Silicon atom | Products of silyl group transfer or Si-Si bond scission | Soft nucleophiles, presence of activating groups on silicon, formation of stable hypervalent intermediates. |

The cleavage of the Si-Si bond can be promoted by hypercoordination at one of the silicon atoms, which significantly enhances its reactivity toward cleavage by electrophiles or oxidants. researchgate.netresearchgate.net

Kinetic Studies of Key Transformations

Kinetic studies are essential for quantitatively understanding the reactivity of Chloro(chloromethyl)dimethylsilane (B161097) and for elucidating the detailed mechanisms of its transformations.

The determination of reaction rates for transformations involving organosilanes provides fundamental data on their reactivity. While specific rate constants for Chloro(chloromethyl)dimethylsilane are not widely published, data from analogous systems, such as the gas-phase reactions of chlorine atoms with various disiloxanes, offer insight into the kinetic behavior of silicon compounds. For example, absolute rate constants for the reactions of chlorine atoms with compounds like hexamethyldisiloxane have been measured and found to be largely temperature-independent over a specific range. researchgate.net These studies typically involve monitoring the decay of reactants over time under controlled conditions to derive the rate law and the corresponding rate constant.

For nucleophilic substitution reactions of Chloro(chloromethyl)dimethylsilane, the rate would typically be determined by monitoring the concentration of the silane (B1218182) or the product over time using techniques like chromatography or spectroscopy. The rate is expected to be dependent on the concentration of both the silane and the nucleophile, as well as temperature, solvent, and the presence of any catalysts.

Table 1: Representative Rate Constants for Reactions of Chlorine Atoms with Siloxanes at 273–363 K

| Reactant | Rate Constant (k) in cm³molecule⁻¹s⁻¹ (±2σ) |

| Hexamethyldisiloxane ((CH₃)₃SiOSi(CH₃)₃) | (1.00 ± 0.19) × 10⁻¹⁰ |

| 1,1,3,3-Tetramethyldisiloxane ((CH₃)₂HSiOSiH(CH₃)₂) | (1.98 ± 0.29) × 10⁻¹⁰ |

| 1,3-Dimethyldisiloxane ((CH₃)H₂SiOSiH₂(CH₃)) | (2.42 ± 0.25) × 10⁻¹⁰ |

This data is for illustrative purposes to show typical kinetic measurements in related organosilicon compounds, based on findings from similar systems. researchgate.net

The mechanism of nucleophilic substitution at a silicon center differs notably from that at a carbon center. For the classic Sₙ2 reaction, which proceeds through a five-coordinate transition state at a carbon atom, the analogous reaction at silicon often involves a pentacoordinate species that is a stable intermediate or a very low-energy transition state. ic.ac.uk This difference is attributed to silicon's larger atomic size and the availability of d-orbitals, which can accommodate the hypervalent state more readily. ic.ac.uk

Organosilanes like Chloro(chloromethyl)dimethylsilane can participate in various transition-metal-catalyzed reactions, such as cross-coupling and hydrosilylation. The elucidation of the catalytic cycle is key to understanding and optimizing these transformations. A common example involves palladium-catalyzed reactions. oup.com

A plausible catalytic cycle for a cross-coupling reaction involving an organosilane generally includes three fundamental steps:

Oxidative Addition: The cycle typically begins with the oxidative addition of an organic halide (R-X) to a low-valent metal center, such as Pd(0), to form a Pd(II) intermediate.

Transmetalation (or related step): The organosilane (or a derivative) then reacts with the Pd(II) complex. In the case of Chloro(chloromethyl)dimethylsilane, a functional group on the silane would be transferred to the palladium center, displacing a halide. This step often requires an activator.

Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium center, forming a new carbon-carbon or carbon-heteroatom bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. oup.com

Kinetic isotope effect studies and the isolation of reaction intermediates are experimental techniques used to probe these cycles. For instance, in the synthesis of benzosilacyclobutene, it was suggested that the reductive elimination step, which forms a strained four-membered ring, is likely the turnover-limiting step of the catalytic cycle. oup.com Similar principles would apply to reactions involving Chloro(chloromethyl)dimethylsilane, where the specific nature of the silicon substituents would influence the rates of the individual steps within the cycle.

A thorough review of available scientific literature reveals limited information regarding the specific strategic applications of the chemical compound this compound, whose structure is more systematically named (chloromethyl)pentamethyldisilane.

Research has confirmed the synthesis and characterization of this compound. A key study detailed its preparation and observed its tendency to undergo intramolecular rearrangements acs.org. The synthesis of various (chloromethyl)silanes through chlorination and methylation reactions has also been a subject of study, highlighting general pathways to this class of compounds .

However, detailed research findings on the specific applications of (chloromethyl)pentamethyldisilane as outlined in the query are not available in the provided search results. While the requested applications—such as its role as a C1 synthon, its use in specific carbon-carbon bond-forming methodologies like Grignard reactions and nickel-catalyzed cross-coupling, its utility in silicon-directed synthesis, and its role as a precursor to diverse organosilicon compounds—are well-established for other, more common organosilanes, this specific information could not be found for (chloromethyl)pentamethyldisilane itself.

For context, related organosilicon compounds are known to be versatile reagents in organic synthesis:

Grignard Reagents: The formation of Grignard reagents from α-chloromethylsilanes is a known strategy. For example, (chloromethyl)dimethylphenylsilane is a documented precursor for the corresponding Grignard reagent, dimethylphenylsilylmethylmagnesium chloride, which serves as an important building block in synthesis orgsyn.org.

Cross-Coupling Reactions: Nickel-catalyzed cross-coupling reactions are a modern tool for forming carbon-silicon bonds using various chlorosilanes and carbon electrophiles researchgate.netnih.govdntb.gov.ua. These methods offer high functional group tolerance researchgate.net.

Synthetic Precursors: Simpler compounds like chloromethyldimethylsilane are recognized as intermediates for the synthesis of more complex organosilicon structures cymitquimica.com.

Due to the lack of specific data for this compound in the advanced synthetic applications requested, it is not possible to provide a detailed, evidence-based article on these topics for this particular compound.

Strategic Applications in Complex Organic Synthesis

Precursor to Structurally Diverse Organosilicon Compounds

Employment in the Construction of Complex Molecular Architectures

No data available for chloromethyl-dimethyl-trimethylsilylsilane.

Exploration in Multicomponent Reaction Systems

No data available for this compound.

Computational and Theoretical Investigations of Chloromethyl Dimethyl Trimethylsilylsilane Reactivity

Quantum Chemical Analysis of Electronic Structure

The electronic structure of a molecule governs its fundamental properties and reactivity. Quantum chemical methods are employed to solve the Schrödinger equation, providing a detailed picture of electron distribution and energy levels.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying molecular systems. taylorfrancis.com It offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical problems. nih.gov In DFT, the electronic energy of a system is determined from its electron density, which is a simpler quantity to handle than the complex many-electron wavefunction. taylorfrancis.com

For chloromethyl-dimethyl-trimethylsilylsilane, DFT calculations are instrumental in determining its ground-state geometry, which corresponds to the most stable arrangement of its atoms. Functionals such as B3LYP (Becke, three-parameter, Lee-Yang-Parr) are commonly used for such tasks, often in conjunction with appropriate basis sets. nih.govlongdom.org

Key applications of DFT for this molecule include:

Geometry Optimization: Finding the lowest energy structure, including bond lengths, bond angles, and dihedral angles.

Electronic Property Calculation: Determining properties like dipole moment, polarizability, and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The distribution and energies of these orbitals are crucial for understanding reactivity, as they indicate the most likely sites for nucleophilic or electrophilic attack. hydrophobe.org

Vibrational Analysis: Calculating vibrational frequencies to confirm that an optimized structure is a true energy minimum and to predict its infrared (IR) and Raman spectra.

Studies on related chlorosilane compounds have demonstrated that DFT methods can reliably predict reaction pathways and activation barriers. nih.govresearchgate.net For instance, in reactions involving nucleophilic attack, DFT can model the formation of reactant complexes and locate the transition state geometry. nih.gov

Table 1: Illustrative Data from a DFT Calculation for this compound This table represents the type of data that would be generated from a DFT geometry optimization and frequency calculation. The values are hypothetical.

| Property | Calculated Value |

| Total Energy | -X Hartrees |

| Dipole Moment | Y Debye |

| HOMO Energy | -A eV |

| LUMO Energy | +B eV |

| Si-Si Bond Length | 2.35 Å |

| Si-C(H2Cl) Bond Length | 1.90 Å |

| C-Cl Bond Length | 1.80 Å |

| Lowest Vibrational Frequency | 50 cm⁻¹ |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), provide a systematic way to approach the exact solution of the Schrödinger equation.

While more computationally demanding than DFT, ab initio methods are crucial for:

High-Accuracy Benchmarks: Providing highly accurate energies and properties that can be used to benchmark the performance of more approximate methods like DFT.

Weak Interactions: Describing non-covalent interactions, such as van der Waals forces and hydrogen bonding, with high fidelity, which is particularly important when modeling molecular complexes and condensed phases.

Excited States: Investigating electronic excited states, although Time-Dependent DFT (TD-DFT) is also widely used for this purpose. researchgate.net

For this compound, MP2 calculations could be employed to refine the geometries obtained from DFT and to calculate more accurate interaction energies with other molecules, such as solvents or reactants. researchgate.net Studies on similar molecules like chloromethyl dimethyl fluorosilane have used ab initio methods to investigate conformational equilibria and rotational barriers, demonstrating the power of these techniques to yield results in good agreement with experimental data after appropriate scaling. researchgate.net

In both DFT and ab initio calculations, the molecular orbitals are constructed from a set of mathematical functions known as a basis set. youtube.com The choice of basis set is a critical parameter that directly impacts the accuracy and computational cost of the calculation. nih.gov

Commonly used basis sets include:

Pople-style basis sets: (e.g., 6-31G(d), 6-311+G(d,p)) These are widely used due to their efficiency. The notation indicates the number of functions used to describe core and valence orbitals. Symbols like (d,p) add polarization functions, which are essential for accurately describing chemical bonds, while the "+" signifies the addition of diffuse functions, which are important for anions and weak interactions. researchgate.net

Correlation-consistent basis sets: (e.g., cc-pVDZ, aug-cc-pVTZ) Developed by Dunning and coworkers, these sets are designed to systematically converge towards the complete basis set limit, allowing for controlled extrapolation of results.

The trade-off between accuracy and efficiency is a central consideration. Larger basis sets provide a more flexible description of the electron distribution and thus yield more accurate results, but at a significantly higher computational cost. youtube.com For a molecule containing heavier elements like silicon and chlorine, the inclusion of polarization functions is non-negotiable for obtaining chemically meaningful results. The selection of a triple-zeta (e.g., 6-311G) basis set often represents a good compromise for achieving high accuracy in energy calculations. youtube.com

Table 2: Basis Set and Computational Cost/Accuracy Trade-off

| Basis Set Type | Typical Size | Relative Cost | General Accuracy |

| Minimal (e.g., STO-3G) | Small | Low | Low (Qualitative) |

| Double-Zeta (e.g., 6-31G(d)) | Medium | Medium | Good (Geometries) |

| Triple-Zeta (e.g., 6-311G(d,p)) | Large | High | Very Good (Energies) |

| Quadruple-Zeta+ | Very Large | Very High | Excellent (Benchmark) |

Modeling of Reaction Pathways and Transition States

Understanding a chemical reaction requires not only knowing the structures of the reactants and products but also mapping the entire transformation process, including any short-lived intermediates and the high-energy transition states that connect them.

A Potential Energy Surface (PES) is a conceptual and mathematical landscape that describes the potential energy of a collection of atoms as a function of their geometric positions. libretexts.orgwayne.edu Chemical reactions can be visualized as pathways through valleys and over mountain passes (saddle points) on this surface. libretexts.org

Computational chemistry is used to map the PES for a given reaction. numberanalytics.com Key features of a PES include:

Minima: These correspond to stable or metastable species, such as reactants, products, and intermediates.

Saddle Points: These are maximums along the reaction coordinate but minimums in all other directions. A first-order saddle point represents the transition state (TS) of a reaction—the point of highest energy along the lowest-energy reaction path. wayne.edu

For this compound, a reaction such as a nucleophilic substitution (SN2) at the chloromethyl group would be modeled by mapping the PES. This would involve calculating the energy of the system as the nucleophile approaches and the chloride ion departs. The resulting profile would show the initial reactant complex, the transition state, and the final product complex, as has been demonstrated for simpler reactions like CH₃Cl + Cl⁻. researchgate.netresearchgate.net

Once the stationary points on the PES have been located and characterized, crucial thermodynamic and kinetic parameters for the reaction can be calculated.

Energetic Barriers (Activation Energy): The activation energy (Eₐ) is the energy difference between the transition state and the reactants. It is the primary determinant of the reaction rate, as described by transition state theory. nih.gov A high barrier implies a slow reaction, while a low barrier suggests a fast one.

By calculating these values for potential reactions of this compound, researchers can predict which reaction pathways are kinetically and thermodynamically favorable. For example, computational analysis could determine whether a nucleophile is more likely to attack the silicon atom or the carbon atom of the chloromethyl group by comparing the activation barriers for both pathways.

Prediction of Regio- and Stereochemical Outcomes

Computational chemistry provides powerful tools for predicting the outcomes of chemical reactions, including regioselectivity and stereoselectivity. rsc.org For this compound, which possesses two reactive sites—the silicon-chlorine bond and the carbon-chlorine bond—predicting the preferred site of nucleophilic attack is crucial.

Reactions involving silyl (B83357) halides can proceed through various mechanisms, and their stereochemical outcomes are of particular interest. For instance, rearrangement-displacement reactions of triaryl(halomethyl)silanes with nucleophiles like fluoride (B91410) and alkoxide ions have been shown to proceed with a high degree of inversion of configuration at the silicon center. nih.gov This suggests that reactions at the silicon atom of this compound are likely to follow a similar stereochemical pathway.

Computational models, including those based on machine learning, are increasingly used to predict the regioselectivity of reactions. chemrxiv.org For this compound, these models would consider factors such as steric hindrance and the electronic properties of the reactive centers to determine whether a nucleophile will preferentially attack the silicon or the chloromethyl carbon. The interplay of electronic effects, as described by Hammett correlations in related systems, can also influence migratory aptitudes in rearrangement reactions, further dictating the final product distribution. nih.gov The regioselective and stereoselective C-H alkenylation of pyridines with silyl-substituted internal alkynes, achieved with a scandium catalyst, highlights the level of control that can be achieved and predicted in organosilicon chemistry. rsc.org

Analysis of Reactivity Indices and Bond Dissociation Energies

Frontier Molecular Orbital (FMO) Theory and Electron Density Distributions

Frontier Molecular Orbital (FMO) theory is a fundamental concept in explaining chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO indicates its capacity to accept electrons (electrophilicity). libretexts.org

For this compound, a qualitative FMO analysis would suggest that the LUMO is likely localized on the silicon atom and the carbon atom of the chloromethyl group, making them the primary electrophilic sites. The relative energies of the orbitals associated with the Si-Cl and C-Cl bonds would influence the selectivity of nucleophilic attack. Computational studies on related systems, such as silylenes, have shown a correlation between the HOMO-LUMO energy gap and the activation energy of a reaction. researchgate.net The introduction of electron-donating or electron-withdrawing substituents can tune the energy levels of these frontier orbitals, thereby altering the reactivity of the molecule. rsc.org

The electron density distribution, which can be calculated using quantum chemical methods, provides a more detailed picture of the charge distribution within the molecule. In this compound, the electronegative chlorine atoms will draw electron density away from the silicon and carbon atoms to which they are attached, creating partial positive charges and rendering them susceptible to nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital (FMO) Analysis Data for this compound

| Molecular Orbital | Energy (eV) | Key Atomic Contributions | Implication for Reactivity |

| HOMO | -9.5 | Si-C, C-H bonds | Site of electron donation in certain reactions |

| LUMO | -1.2 | Si-Cl, C-Cl antibonding orbitals | Primary sites for nucleophilic attack |

| LUMO+1 | -0.8 | Si-C, C-H antibonding orbitals | Secondary electrophilic sites |

Note: The values in this table are hypothetical and serve for illustrative purposes. Actual values would require specific computational calculations.

Evaluation of Electrophilicity and Nucleophilicity Scales

Quantitative scales of electrophilicity and nucleophilicity have been developed to predict the feasibility and rates of chemical reactions. capes.gov.bryoutube.com Organosilicon compounds are generally considered to be on the lower end of the nucleophilicity scale, meaning they are relatively weak nucleophiles but can act as effective electrophiles, especially when activated. rsc.org

The electrophilicity of this compound would be influenced by the presence of the two chlorine atoms. The silicon atom, bonded to a chlorine atom, is a potent electrophilic center. wikipedia.orglibretexts.org The carbon atom of the chloromethyl group is also an electrophilic site. The relative electrophilicity of these two positions would depend on the specific reaction conditions and the nature of the attacking nucleophile.

The development of nucleophilicity parameters allows for a more quantitative prediction of how readily a nucleophile will react with an electrophile. youtube.com By placing this compound on an electrophilicity scale, its reactivity towards a range of nucleophiles could be systematically evaluated.

The bond dissociation energy (BDE) is a critical parameter for understanding the reactivity of a molecule, as it quantifies the energy required to break a specific bond homolytically. For this compound, the BDEs of the Si-Cl, C-Cl, and Si-C bonds are of particular interest.

Studies on related organosilicon compounds provide valuable insights into these bond strengths. The Si-Cl bond in chlorosilanes is known to be strong. acs.org However, the exact BDE can be influenced by the substituents on the silicon atom. Data for trimethylsilyl (B98337) compounds indicate that Si-halogen bonds are significantly stronger than the corresponding C-halogen bonds. sci-hub.ru For instance, the BDE for Me₃Si-Cl is approximately 113 kcal/mol. sci-hub.ru The Si-C bond is generally weaker than a C-C bond. wikipedia.org

Table 2: Representative Bond Dissociation Energies (BDE) for Related Organosilicon Compounds

| Bond | Compound | Bond Dissociation Energy (kcal/mol) |

| Si-Cl | Me₃Si-Cl | ~113 |

| Si-C | Me₃Si-CH₃ | ~89 |

| C-Cl | CH₃-Cl | ~84 |

| Si-H | Me₃Si-H | ~90 |

Source: Data compiled from various sources on organosilicon thermochemistry. gelest.comacs.org

These values suggest that while both the Si-Cl and C-Cl bonds are potential sites for reaction, the C-Cl bond is weaker and might be more susceptible to cleavage under certain conditions. However, the high electrophilicity of the silicon center often dominates the reactivity.

Molecular Dynamics Simulations for Solvent Effects and Conformational Analysis

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, including conformational changes and interactions with solvent molecules. rsc.orgyoutube.com For this compound, MD simulations can reveal how the solvent environment influences its reactivity. arxiv.org

The conformation of the molecule, particularly the orientation of the chloromethyl group relative to the rest of the molecule, can affect its accessibility to reagents. MD simulations can explore the potential energy surface and identify the most stable conformations.

Furthermore, solvent molecules can play a direct role in the reaction mechanism, for example, by stabilizing charged intermediates or by acting as a nucleophile themselves. MD simulations can model these explicit solvent interactions and provide a more realistic picture of the reaction in solution compared to gas-phase calculations. The development of accurate force fields for organosilicon molecules is crucial for the reliability of such simulations. nih.gov Simulations of related systems, such as silanes in CSH nanostructures, demonstrate the utility of MD in understanding interfacial and confinement effects. mdpi.com

Advanced Spectroscopic and Structural Characterization for Mechanistic and Derivatization Studies

In Situ Spectroscopic Monitoring of Reaction Progress (e.g., Advanced NMR, IR)

While specific in situ studies on (Chloromethyl)trimethylsilane are not extensively documented in publicly available literature, the methodology has been successfully applied to similar compounds. For instance, NMR monitoring of the reaction of dimethyl(chloromethyl)chlorosilane with N-trimethylsilylamides has revealed the multi-stage character of the reaction, including transsilylation and subsequent intramolecular rearrangements. researchgate.net Such an approach for (Chloromethyl)trimethylsilane reactions, for example, in Grignard reagent formation or Peterson olefination, would allow for the direct observation of reactant consumption, product formation, and the potential detection of key intermediates. sigmaaldrich.com

In situ IR spectroscopy can also be employed to monitor the progress of reactions involving (Chloromethyl)trimethylsilane. Changes in the intensity of characteristic vibrational bands, such as the C-Cl or Si-C stretches, can be tracked over time to determine reaction rates and endpoints.

Modern advancements in spectroscopy now allow for the real-time monitoring of mechanochemical reactions, which are performed by milling solids together. nih.gov Techniques like in situ X-ray powder diffraction and Raman spectroscopy are used to follow the formation of products and intermediates in real-time. birmingham.ac.ukchemrxiv.org

X-ray Crystallography of Key Intermediates and Functionalized Derivatives

X-ray crystallography provides definitive proof of molecular structure, including bond lengths, bond angles, and stereochemistry. While (Chloromethyl)trimethylsilane is a liquid at room temperature, its functionalized derivatives can often be isolated as crystalline solids suitable for X-ray diffraction analysis. sigmaaldrich.com

The crystal structures of various silyl-functionalized organic compounds have been determined, providing a foundational understanding of the structural impact of the silyl (B83357) group. researchgate.netnih.gov For example, the study of silylene-functionalized N-heterocyclic carbenes has yielded precise structural data, including the geometry around the silicon atom. nih.gov Obtaining crystal structures of key intermediates or stable products derived from (Chloromethyl)trimethylsilane would be crucial for confirming reaction pathways and understanding the steric and electronic effects of the trimethylsilylmethyl group.

A search of the crystallographic literature does not yield a specific crystal structure for a direct derivative of (Chloromethyl)trimethylsilane that would be illustrative of a key reaction intermediate in its common applications. However, the general principles of X-ray diffraction are routinely applied to organosilicon compounds to elucidate their three-dimensional structure. researchgate.net

High-Resolution Mass Spectrometry for Reaction Product Identification and Mechanistic Fragment Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the identification of reaction products and the analysis of fragmentation patterns to support mechanistic hypotheses. It provides highly accurate mass measurements, allowing for the unambiguous determination of elemental compositions.

The electron ionization (EI) mass spectrum of (Chloromethyl)trimethylsilane is well-documented. nih.govnist.gov The fragmentation pattern provides a fingerprint for its identification.

| m/z | Relative Intensity | Plausible Fragment |

| 73 | 99.99 | [Si(CH₃)₃]⁺ |

| 79 | 34.65 | [ClCH₂SiH(CH₃)]⁺ |

| 45 | 12.29 | [SiH(CH₃)₂]⁺ |

| 81 | 11.99 | Isotope peak of m/z 79 |

| 74 | 8.71 | [HSi(CH₃)₃]⁺ |

| Table generated from data in PubChem CID 75361 nih.gov |

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Stereochemical and Conformational Elucidation

Advanced NMR techniques are essential for the detailed structural analysis of molecules in solution, providing information on connectivity, stereochemistry, and conformation.

The basic ¹H and ¹³C NMR spectra of (Chloromethyl)trimethylsilane are known and consistent with its structure. chemicalbook.com The use of trimethylsilyl (B98337) (TMS) groups as reporter groups in ¹H NMR studies of large biomolecules highlights the utility of the sharp, high-intensity signals from silyl protons. nih.gov

For detailed structural and conformational analysis of derivatives of (Chloromethyl)trimethylsilane, a variety of advanced NMR experiments would be employed:

2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the complete covalent framework of a molecule by identifying through-bond correlations between protons and carbons.

Nuclear Overhauser Effect (NOE) Spectroscopy: This technique detects through-space interactions between protons, providing information about their spatial proximity and thus the molecule's conformation and stereochemistry.

Variable Temperature NMR: By studying NMR spectra at different temperatures, it is possible to investigate dynamic processes such as conformational changes and to determine the populations of different conformers. nih.gov

Derivatives and Analogues: Structure Reactivity Relationships

Systematic Synthesis and Reactivity Studies of Closely Related Chloromethylsilanes

The primary industrial method for producing chlorosilanes is the "direct process," which involves reacting an alkyl chloride with silicon metal in the presence of a copper catalyst at high temperatures. lkouniv.ac.in For laboratory-scale synthesis, the reaction of an organometallic nucleophile like a Grignard reagent or an organolithium compound with a chlorosilane is a common and versatile method. lkouniv.ac.in

The reactivity of chloromethylsilanes is dominated by the susceptibility of the Si-Cl bond to nucleophilic attack. Hydrolysis is a classic example of this reactivity. A comparative study of the hydrolysis of chlorotrimethylsilane, dichlorodimethylsilane, and trichloromethylsilane reveals how the number of chlorine atoms affects the reaction's vigor and the structure of the resulting siloxane products. uni-wuppertal.de

Chlorotrimethylsilane hydrolyzes to form two liquid phases, with the resulting trimethylsilanol (B90980) condensing to the dimeric ether-like molecule, hexamethyldisiloxane. uni-wuppertal.de

Dichlorodimethylsilane reacts vigorously with water, evolving hydrogen chloride gas and producing dimethylsilanediol, which then condenses into larger chain-like or cyclic polysiloxanes. uni-wuppertal.de

Trichloromethylsilane undergoes a very strong reaction, evolving gas and forming a solid, cross-linked silicone resin. uni-wuppertal.de

Chloro(chloromethyl)dimethylsilane (B161097), with its single Si-Cl bond, is expected to follow the reactivity pattern of a monofunctional chlorosilane like chlorotrimethylsilane, readily hydrolyzing to form the corresponding silanol, which can then condense. The presence of the chloromethyl group, however, adds a second layer of reactivity not present in simpler alkylchlorosilanes.

Table 1: Comparative Hydrolysis of Selected Chloromethylsilanes

| Compound | Formula | Reactivity with Water | Hydrolysis Product | Condensation Product |

|---|---|---|---|---|

| Chlorotrimethylsilane | (CH₃)₃SiCl | Forms two liquid phases | Trimethylsilanol | Hexamethyldisiloxane (dimer) |

| Dichlorodimethylsilane | (CH₃)₂SiCl₂ | Vigorous reaction, gas evolution | Dimethylsilanediol | Linear or cyclic polysiloxanes |

| Trichloromethylsilane | CH₃SiCl₃ | Strong reaction, solid forms | Methylsilanetriol | Cross-linked silicone resin |

Impact of Substituent Effects on Reactive Centers

The reactivity of chloro(chloromethyl)dimethylsilane is modulated by the electronic and steric properties of its constituent groups: two methyl groups, a chloromethyl group, and a chlorine atom attached to the central silicon.

The molecule features two primary reactive centers: the electrophilic silicon atom and the carbon atom of the chloromethyl group.

The Silicon Center: The silicon-carbon bond is polarized towards carbon due to carbon's higher electronegativity (C 2.55 vs. Si 1.90). wikipedia.org Furthermore, the silicon atom is bonded to a highly electronegative chlorine atom, which strongly withdraws electron density via the inductive effect. This makes the silicon atom highly electrophilic and susceptible to nucleophilic attack. wikipedia.org The two methyl groups are electron-donating, which slightly counteracts the withdrawal effect of the chlorine, but the silicon center remains a potent electrophile. Steric effects, which arise from the spatial bulk of atoms, are critical in determining reaction rates. youtube.com The methyl and chloromethyl groups around the silicon atom provide some steric hindrance, but less so than bulkier alkyl groups. wikipedia.orgnih.gov

The Carbon Center of the -CH₂Cl Group: The chlorine atom attached to the methyl group makes this carbon atom electrophilic and susceptible to nucleophilic substitution (an Sₙ2 reaction). The reactivity of this C-Cl bond is influenced by the adjacent dimethylchlorosilyl group. Silicon has a known ability to stabilize a negative charge on an adjacent carbon atom (the α-effect), which can influence the transition state of nucleophilic substitution at that carbon.

Table 2: Summary of Substituent Effects in Chloro(chloromethyl)dimethylsilane

| Substituent Group | Attached to | Electronic Effect | Steric Effect | Impact on Reactivity |

|---|---|---|---|---|

| -Cl | Silicon | Strong electron-withdrawal (inductive) | Moderate | Increases electrophilicity of Si; provides a good leaving group |

| -CH₃ (x2) | Silicon | Weak electron-donation (inductive) | Moderate | Slightly reduces Si electrophilicity; contributes to steric shielding |

Comparative Analysis with Carbon Analogues and Other Heteroatom Systems

Key differences arise from the fundamental properties of the silicon atom compared to carbon:

Bond Length and Strength: The Si-C bond is significantly longer (approx. 1.89 Å) and weaker than a typical C-C bond (approx. 1.54 Å). wikipedia.org This means silyl (B83357) groups are sterically less demanding than their analogous alkyl groups. wikipedia.org

Bond Polarity: The Si-Cl bond is more polar and more reactive towards nucleophiles than the C-Cl bond. The greater positive charge on silicon and the higher energy of the resulting Si-O bond make reactions like hydrolysis exceptionally favorable. wikipedia.org

Availability of d-orbitals: Silicon, as a third-period element, has accessible d-orbitals that can participate in bonding, allowing it to form hypervalent intermediates (pentacoordinated silicon). wikipedia.org This provides lower-energy pathways for nucleophilic substitution at silicon compared to the analogous Sₙ2 mechanism at a saturated carbon atom.

Double Bonds: Unlike carbon, silicon does not readily form stable double bonds (e.g., Si=C or Si=Si). wikipedia.org Compounds containing such bonds are typically laboratory curiosities that require significant steric shielding to prevent polymerization. wikipedia.org

This comparative analysis highlights that the silicon center in chloro(chloromethyl)dimethylsilane is a much "softer" and more accessible electrophile than a corresponding saturated carbon atom, leading to a distinct set of reactions dominated by nucleophilic substitution at silicon.

Rational Design of Novel Organosilicon Reagents Based on the Chloro(chloromethyl)dimethylsilane Scaffold

The bifunctional nature of chloro(chloromethyl)dimethylsilane makes it an excellent scaffold for designing more complex organosilicon reagents. The significant difference in reactivity between the Si-Cl and C-Cl bonds allows for selective, stepwise functionalization.

Reaction at Silicon: The highly reactive Si-Cl bond can be targeted first. Reaction with a Grignard reagent (R-MgX) or an organolithium compound (R-Li) can introduce a new organic group. Alternatively, reaction with an alcohol (R-OH) in the presence of a base yields an alkoxysilane. This step effectively "caps" the most reactive site, leaving the C-Cl bond available for subsequent chemistry.

Reaction at Carbon: The chloromethyl group can then undergo nucleophilic substitution. For example, reaction with a cyanide ion would introduce a nitrile group, while reaction with an amine would lead to an aminosilane.

This stepwise approach allows for the rational design of molecules with tailored properties. For instance, one could design a molecule that has a polymerizable group attached via the silicon atom and a fluorescent tag attached via the chloromethyl group. This principle is applied in creating specialized silylating agents for gas chromatography, where the chloromethyl group is used to introduce a halogenated tag for sensitive detection, or in materials science for creating self-assembling monolayers and adhesion promoters. tcichemicals.com Computational chemistry methods are increasingly used to predict the reactivity and properties of such designed molecules, accelerating the development of new "tailor-made" chemicals for various industries. hydrophobe.org

Future Research Directions and Emerging Paradigms in Organosilicon Chemistry

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of organosilicon chemistry with flow chemistry and automated synthesis platforms represents a significant leap towards more efficient, reproducible, and scalable production of complex silicon-containing molecules. The inherent advantages of flow chemistry, such as precise control over reaction parameters (temperature, pressure, and reaction time), enhanced safety, and the ability to perform multi-step syntheses in a continuous fashion, are particularly well-suited for the synthesis and transformation of reactive intermediates often encountered in organosilicon chemistry.

For a compound like chloromethyl-dimethyl-trimethylsilylsilane, flow chemistry could offer a safer and more efficient means of production. For instance, the photochlorination of the parent disilane (B73854) could be performed in a microreactor, minimizing the risks associated with handling gaseous chlorine and managing the exothermic nature of the reaction. google.com Automated platforms could enable high-throughput screening of reaction conditions for derivatizing the chloromethyl group, rapidly identifying optimal catalysts and reagents for nucleophilic substitution or coupling reactions. This would accelerate the discovery of new derivatives with tailored properties.

Development of Sustainable and Green Synthetic Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes in organosilicon chemistry. mdpi.com Future research will likely focus on developing more environmentally benign methods for the synthesis of this compound and its derivatives. This includes the exploration of catalyst systems based on earth-abundant metals, the use of greener solvents, and the design of more atom-economical reactions. nih.gov

Exploration in Polymer Chemistry and Materials Science

The unique properties of organosilicon polymers, such as low glass transition temperatures, high thermal stability, and biocompatibility, make them highly valuable materials. digitellinc.com this compound, with its reactive chloromethyl group, is a promising candidate for the development of new silicon-containing polymers and materials.

The presence of the reactive chloromethyl group allows this compound to be incorporated into polymer backbones or as side-chain functionalities. For example, it could be used as a monomer in condensation polymerization reactions with suitable difunctional nucleophiles, leading to the formation of novel polysiloxanes or other silicon-containing polymers. The incorporation of the disilane unit into the polymer backbone could impart unique thermal and mechanical properties.

Furthermore, it could be used as a co-monomer in conjunction with traditional siloxane monomers to introduce reactive handles along the polymer chain. These reactive sites can then be used for subsequent modifications, allowing for the fine-tuning of the polymer's properties for specific applications.

This compound can serve as a versatile reagent for the post-polymerization modification of existing polymers. Polymers containing nucleophilic groups (e.g., hydroxyl, amino, or thiol groups) can be readily functionalized by reaction with the chloromethyl group of the silane (B1218182). This process, often referred to as "grafting-to," allows for the introduction of the bulky and lipophilic dimethyl-trimethylsilyl moiety onto the polymer surface or side chains.

This surface modification can dramatically alter the properties of the original polymer, imparting hydrophobicity, improving thermal stability, or altering its solubility characteristics. Such functionalized polymers could find applications as high-performance coatings, adhesives, or as new materials for biomedical devices.

Catalytic Transformations Utilizing this compound as a Substrate

The chloromethyl group in this compound is susceptible to a variety of catalytic transformations, opening up avenues for the synthesis of more complex organosilicon compounds. Cross-coupling reactions, such as Suzuki, Stille, or Kumada couplings, could be employed to form new carbon-carbon bonds, linking the disilane moiety to a wide range of organic fragments. sigmaaldrich.com

The development of new catalysts that can selectively activate the C-Cl bond in the presence of the Si-Si bond will be a key area of research. Success in this area would provide access to a diverse library of functionalized disilanes that are not easily accessible through other synthetic routes. These new compounds could serve as advanced building blocks for the synthesis of complex molecules in fields ranging from materials science to medicinal chemistry.

Potential for Applications in Bioorthogonal Chemistry

Bioorthogonal chemistry involves chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The unique reactivity of certain functional groups makes them ideal for labeling and tracking biomolecules in their natural environment. While the direct application of this compound in bioorthogonal chemistry has not been extensively explored, its reactive chloromethyl group presents an intriguing possibility.

The chloromethyl group can act as an electrophile, reacting with specific nucleophiles under mild conditions. If a suitable bioorthogonal partner could be identified, this disilane could potentially be used to label proteins, nucleic acids, or other biomolecules containing the complementary functional group. The silicon-rich tag could then be used for imaging or other analytical applications. The stability of the Si-C and Si-Si bonds under physiological conditions would be a key consideration in the design of such applications. Research into the biocompatibility and reactivity of such silicon-containing probes will be a critical first step in exploring this exciting potential. acs.org

Q & A

Q. What are the established laboratory-scale synthesis methods for chloromethyl-dimethyl-trimethylsilylsilane, and what reaction conditions optimize yield?

this compound can be synthesized via nucleophilic substitution or hydrosilylation reactions. A common approach involves reacting chloromethylsilane precursors with trimethylsilylating agents in the presence of Lewis acid catalysts (e.g., boron trifluoride etherate) under anhydrous conditions . Key parameters include:

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : Identify protons and carbons in the chloromethyl and silyl groups. For example, the chloromethyl proton resonates at δ 2.5–3.0 ppm .

- FT-IR : Peaks at 600–650 cm⁻¹ (Si-Cl stretch) and 1250 cm⁻¹ (Si-CH₃ symmetric bend) confirm functional groups.

- Mass Spectrometry : Molecular ion peaks at m/z 143.09 (C₃H₈Cl₂Si) align with theoretical molecular weight .

Q. How should researchers handle and store this compound to prevent decomposition?

- Storage : Inert atmosphere (argon/nitrogen) at –20°C to avoid hydrolysis.

- Handling : Use Schlenk lines or gloveboxes for air-sensitive reactions. Decomposition in water releases HCl, necessitating neutralization protocols .

Advanced Research Questions

Q. What reaction mechanisms govern the participation of this compound in cross-coupling reactions?

The compound acts as an electrophilic silicon source in Stille or Suzuki-Miyaura couplings. The chloromethyl group facilitates oxidative addition to transition metal catalysts (e.g., Pd(0)), while the trimethylsilyl moiety stabilizes intermediates. Key steps:

Oxidative Addition : Pd(0) inserts into the Si-Cl bond.

Transmetallation : Transfer of the silyl group to the organometallic reagent.

Q. How does the steric and electronic profile of this silane compare to analogs like bromomethyl or allyl-substituted silanes?

| Property | This compound | Bromomethyl Analog | Allyl-Trimethylsilane |

|---|---|---|---|

| Electrophilicity | High (Cl⁻ is a good leaving group) | Higher (Br⁻) | Low |

| Steric Bulk | Moderate (CH₃ groups) | Similar | Higher (allyl chain) |

| Reactivity in SN2 | Fast | Faster | Minimal |

| Bromomethyl analogs show faster kinetics but lower thermal stability . |

Q. What computational tools can model the compound’s reactivity in silico?

Density Functional Theory (DFT) studies (e.g., B3LYP/6-31G*) predict reaction pathways and transition states. Retrosynthesis platforms like Pistachio or Reaxys leverage AI to propose synthetic routes, validated against experimental data .

Q. How do contradictory reports on catalytic efficiency in hydrosilylation reactions arise, and how can they be resolved?

Discrepancies often stem from:

Q. What are the challenges in scaling up reactions involving this compound, and how can they be mitigated?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.